molecular formula C10H13NO B576323 2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) CAS No. 1454-77-9

2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI)

Cat. No.: B576323
CAS No.: 1454-77-9
M. Wt: 163.22
InChI Key: HEMDZCRBRNBVQO-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) is an organic compound with the molecular formula C10H13NO. It is a derivative of cycloheptatriene, a seven-membered ring containing three double bonds. The compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) typically involves the following steps:

    Starting Material: The synthesis begins with cycloheptatriene, which is commercially available or can be synthesized from cycloheptanone.

    Formation of Carboxamide: Cycloheptatriene is reacted with an appropriate amine, such as ethylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the carboxamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cycloheptatriene derivatives.

Scientific Research Applications

2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Cycloheptatriene-1-carbonitrile: A similar compound with a nitrile group instead of a carboxamide group.

    2,4,6-Cycloheptatriene-1-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI) is unique due to the presence of the ethyl group attached to the nitrogen atom of the carboxamide functional group. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

1454-77-9

Molecular Formula

C10H13NO

Molecular Weight

163.22

IUPAC Name

N-ethylcyclohepta-2,4,6-triene-1-carboxamide

InChI

InChI=1S/C10H13NO/c1-2-11-10(12)9-7-5-3-4-6-8-9/h3-9H,2H2,1H3,(H,11,12)

InChI Key

HEMDZCRBRNBVQO-UHFFFAOYSA-N

SMILES

CCNC(=O)C1C=CC=CC=C1

Synonyms

2,4,6-Cycloheptatriene-1-carboxamide,N-ethyl-(7CI,8CI)

Origin of Product

United States

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